4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE
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Overview
Description
4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide moiety with a diethylsulfamoyl group and a 9,10-dioxo-9,10-dihydroanthracene unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with diethylamine to form the corresponding amide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the diethylsulfamoyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 9,10-dioxo groups to hydroxyl groups.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-[(9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy)]dibutanoic acid
- 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl (2-((2-Aminoethyl)disulfaneyl)ethyl)carbamate
- 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid
Uniqueness
4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group and 9,10-dioxo-9,10-dihydroanthracene unit provide specific reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXPPIVGYSZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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